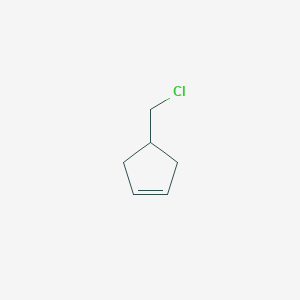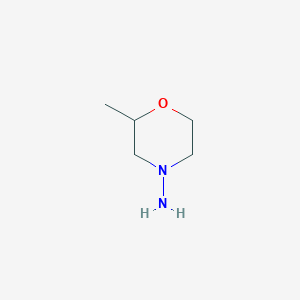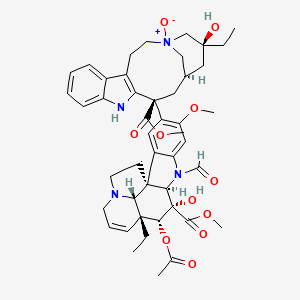
22-Oxo-vincaleukoblastine 6'-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VincristineN-Oxide is a derivative of vincristine, a well-known chemotherapeutic agent derived from the alkaloid plant Catharanthus roseus. Vincristine is widely used in the treatment of various cancers, including lung cancer, lymphocyte-based leukemia, glioblastomas, and acute myeloid leukemia . VincristineN-Oxide retains many of the therapeutic properties of vincristine but has been modified to potentially enhance its efficacy and reduce side effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of VincristineN-Oxide typically involves the oxidation of vincristine. This can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction conditions must be carefully monitored to ensure the selective oxidation of the nitrogen atom in the vincristine molecule without affecting other functional groups.
Industrial Production Methods
Industrial production of VincristineN-Oxide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired quality .
化学反応の分析
Types of Reactions
VincristineN-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Can be reduced back to vincristine under specific conditions.
Substitution: Can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidation: VincristineN-Oxide.
Reduction: Vincristine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
VincristineN-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on cell division and microtubule dynamics.
作用機序
VincristineN-Oxide exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By inhibiting the polymerization of tubulin, VincristineN-Oxide disrupts the formation of the mitotic spindle, thereby arresting cell division at metaphase . This mechanism is similar to that of vincristine but may offer enhanced efficacy due to the presence of the N-oxide group.
類似化合物との比較
VincristineN-Oxide is part of the vinca alkaloid family, which includes compounds such as vinblastine, vindesine, and vinflunine . These compounds share a similar mechanism of action but differ in their chemical structure and therapeutic applications:
Vinblastine: Used primarily for Hodgkin’s disease and lymphomas.
Vindesine: Used for acute lymphoblastic leukemia and melanoma.
Vinflunine: Used for advanced or metastatic transitional cell carcinoma of the urothelial tract.
VincristineN-Oxide is unique in its potential to offer improved therapeutic outcomes with reduced side effects due to its modified structure.
特性
分子式 |
C46H56N4O11 |
|---|---|
分子量 |
841.0 g/mol |
IUPAC名 |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O11/c1-7-42(55)22-28-23-45(40(53)59-5,36-30(14-19-50(57,24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)58-4)49(26-51)38-44(31)16-18-48-17-11-15-43(8-2,37(44)48)39(61-27(3)52)46(38,56)41(54)60-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37-,38+,39+,42-,43+,44+,45-,46-,50?/m0/s1 |
InChIキー |
RMXAXRWGUNEVQR-VXTPCRFLSA-N |
異性体SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
正規SMILES |
CCC1(CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



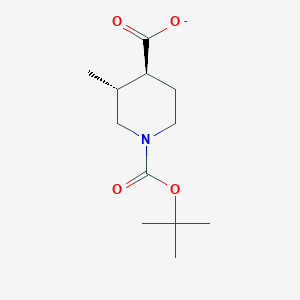
![1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid](/img/structure/B12336437.png)
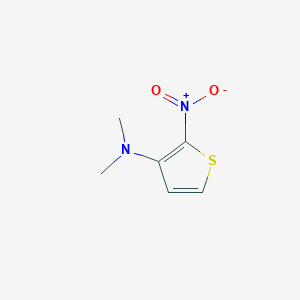
![Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12336468.png)
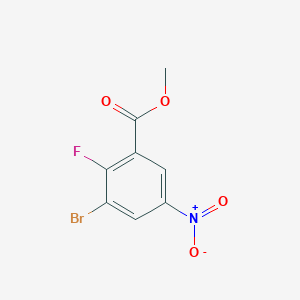
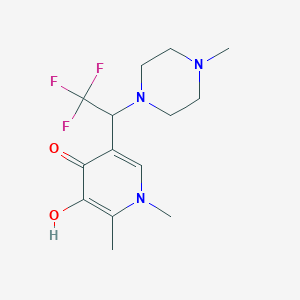
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12336484.png)
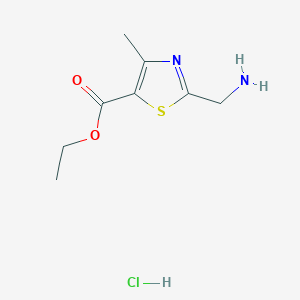
![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester](/img/structure/B12336491.png)
